molecular formula C19H21ClN2O2S B3552569 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide

Cat. No.: B3552569
M. Wt: 376.9 g/mol
InChI Key: XSYFDBRSYUHASX-UHFFFAOYSA-N
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Description

2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide is an organic compound with a molecular formula of C18H20ClNO2S It is a complex molecule featuring a benzamide core with various functional groups, including a chlorophenyl group, a sulfanyl group, and an acetylamino group

Preparation Methods

The synthesis of 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Amidation: The acetylated intermediate undergoes amidation with 2-methylpropylamine to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the amide nitrogen, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide include other benzamide derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For example:

    2-({[(4-bromophenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-({[(4-methylphenyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide: Contains a methyl group instead of chlorine, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13(2)11-21-19(24)16-5-3-4-6-17(16)22-18(23)12-25-15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFDBRSYUHASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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